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Compound of Interest

Compound Name:
4-(4-Aminophenyl)-N,N-

dimethylbenzamide

CAS No.: 166386-41-0

Cat. No.: B581844

Get Quote

Executive Summary & Chemical Identity
4-(4-Aminophenyl)-N,N-dimethylbenzamide (CAS: Variable/Generic Structure) represents a

"privileged scaffold" in drug discovery. It features a biphenyl core—a structural motif found in

over 4% of all approved drugs—bridging two distinct electronic environments: an electron-rich

primary amine and an electron-deficient dimethylamide.

This guide moves beyond basic synthesis to treat the molecule as a modular platform. The

primary amine serves as a "diversity handle" for library generation (ureas, amides,

sulfonamides), while the dimethylamide moiety acts as a metabolic anchor, often improving

solubility and metabolic stability compared to naked phenyl rings.
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Property Specification Relevance

Molecular Formula C₁₅H₁₆N₂O Core stoichiometry

Calc.[1][2][3][4] MW 240.30 g/mol
Fragment-based drug design

(FBDD) compliant

LogP (Predicted) ~2.3 - 2.5

Ideal lipophilicity for oral

bioavailability (Lipinski

compliant)

H-Bond Donors 2 (NH₂)
Critical for target engagement

(e.g., kinase hinge binding)

Electronic State Push-Pull System
Amine (Donor) -> Phenyl ->

Phenyl -> Amide (Acceptor)

Module A: Convergent Synthesis Strategy
Objective: To synthesize the target scaffold with >95% purity and <10 ppm residual Palladium.

The Logic of Disconnection
We utilize a Suzuki-Miyaura Cross-Coupling approach.[3][5] Unlike linear synthesis (e.g.,

nitration followed by reduction), this convergent route prevents regio-isomeric byproducts and

allows for late-stage assembly of the biphenyl core.

Retrosynthetic Analysis:

Fragment A (Electrophile): 4-Bromo-N,N-dimethylbenzamide (Stable, commercially

available).

Fragment B (Nucleophile): 4-Aminophenylboronic acid pinacol ester (Protected boron

species prevents protodeboronation).

Protocol 1: Optimized Suzuki Coupling
Scale: 10 mmol (Gram-scale)

Reagents:
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4-Bromo-N,N-dimethylbenzamide: 2.28 g (10 mmol)

4-Aminophenylboronic acid pinacol ester: 2.63 g (12 mmol, 1.2 eq)

Catalyst: Pd(dppf)Cl₂·DCM: 408 mg (0.5 mmol, 5 mol%)

Rationale: The bidentate dppf ligand resists oxidation better than PPh₃ and supports the

oxidative addition into the electron-poor aryl bromide.

Base: K₂CO₃ (2M aq. solution): 10 mL (20 mmol, 2 eq)

Solvent: 1,4-Dioxane (40 mL)

Rationale: Miscible with water, high boiling point for kinetics.

Step-by-Step Methodology:

Inerting: Charge a 100 mL round-bottom flask with the aryl bromide, boronate ester, and Pd

catalyst. Seal with a septum and purge with N₂ for 5 minutes.

Solvation: Add degassed 1,4-Dioxane via syringe.

Activation: Add the degassed K₂CO₃ solution. The mixture will turn biphasic.

Reflux: Heat the reaction to 90°C for 4–6 hours. Monitor by LC-MS for the disappearance of

the bromide (m/z 228/230).

Workup: Cool to RT. Dilute with EtOAc (100 mL) and wash with water (2 x 50 mL) and brine

(50 mL).

Drying: Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

Visualization: Synthesis Workflow

Reactants
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Figure 1: Convergent synthesis workflow emphasizing the critical Palladium scavenging step.

Module B: Purification & Quality Control (Self-
Validating System)
The Hidden Variable: Residual Palladium from Suzuki couplings can act as a "false positive" in

biological assays (especially kinase assays) or catalyze unwanted side reactions during library

derivatization.

Protocol 2: Palladium Scavenging
Standard silica chromatography is often insufficient to remove Pd traces.

Resuspension: Dissolve the crude brown solid in THF/MeOH (10:1).

Scavenger Addition: Add SiliaMetS® Thiol (or equivalent thiol-functionalized silica) at 20 wt%

relative to the crude mass.

Agitation: Stir at 40°C for 2 hours. The thiol groups irreversibly bind Pd(II) and Pd(0).

Filtration: Filter through a 0.45 µm PTFE pad to remove the silica-Pd complex.

Crystallization: Recrystallize the filtrate from Ethanol/Heptane to yield off-white needles.

Validation Criteria:

Purity: >98% (HPLC @ 254 nm).

Pd Content: <20 ppm (ICP-MS). Crucial for biological use.[6][7]

Module C: Derivatization (Library Synthesis)
Objective: Transform the scaffold into active pharmaceutical ingredients (APIs) by exploiting the

amine handle.

Reaction Class 1: Urea Formation (Kinase Inhibitor
Motif)
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Ureas are classic linkers in kinase inhibitors (e.g., Sorafenib).

Reagent: Aryl Isocyanates (R-NCO).

Conditions: DCM, RT, 1 hour. (No base required).

Mechanism: Nucleophilic attack of the aniline nitrogen on the isocyanate carbon.

Reaction Class 2: Amide Coupling
Reagent: Acid Chlorides (R-COCl) or Carboxylic Acids + HATU.

Conditions: DIPEA, DMF, RT.

Visualization: Chemical Space Expansion
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Figure 2: Divergent synthesis pathways converting the scaffold into three distinct

pharmacological classes.
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Analytical Specifications
To ensure reproducibility across research groups, the following analytical method is

standardized.

HPLC Method (Reverse Phase)
Column: C18 (Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Flow Rate: 1.0 mL/min.

Detection: UV @ 254 nm (Aromatic) and 280 nm.

Time (min) % Phase B Event

0.0 5% Equilibration

8.0 95% Gradient Elution

10.0 95% Wash

10.1 5% Re-equilibration

Expected NMR Signals (DMSO-d₆, 400 MHz)
δ 2.95 (s, 6H): N,N-Dimethyl protons (Characteristic singlet, may split if rotation is restricted).

δ 5.20 (s, 2H): -NH₂ protons (Broad, exchangeable with D₂O).

δ 6.60 - 7.60 (m, 8H): Biphenyl aromatic protons. The ring bearing the amine will show

upfield shifts (shielding) compared to the amide-bearing ring.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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